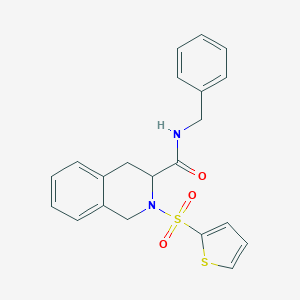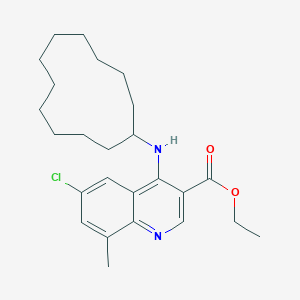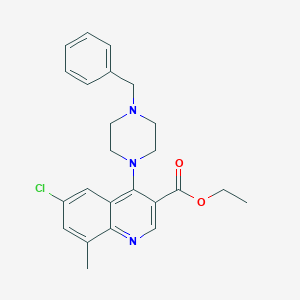![molecular formula C26H21NO5S2 B284911 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate, also known as MBTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 531.64 g/mol.
Mécanisme D'action
The mechanism of action of 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, leading to its potential use as an anti-inflammatory and analgesic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In animal models, this compound has been shown to reduce inflammation and pain, suggesting its potential use as an anti-inflammatory and analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate is its versatility in various fields, including medicinal chemistry, material science, and organic synthesis. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for 4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate research, including:
1. Investigating its potential use as an anticancer agent in combination with other chemotherapeutic agents.
2. Developing more efficient and environmentally friendly synthesis methods.
3. Exploring its potential use as a photochromic material in various applications.
4. Investigating its potential use as a crosslinking agent for other materials, such as polymers and composites.
5. Studying its potential use as an anti-inflammatory and analgesic agent in various animal models.
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop more efficient and environmentally friendly synthesis methods.
Méthodes De Synthèse
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting product is then reacted with 2-thiophenesulfonamide to form 4-[(4-methylbenzoyl)(2-thienylsulfonyl)amino]benzoic acid. Finally, the acid is esterified with methanol to form this compound.
Applications De Recherche Scientifique
4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In material science, this compound has been used as a crosslinking agent for rubber compounds, which improves their mechanical properties. It has also been investigated for its potential use as a photochromic material, which can change color upon exposure to light.
In organic synthesis, this compound has been used as a reagent in various reactions, including the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles.
Propriétés
Formule moléculaire |
C26H21NO5S2 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
[4-[(4-methylbenzoyl)-thiophen-2-ylsulfonylamino]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H21NO5S2/c1-18-5-9-20(10-6-18)25(28)27(34(30,31)24-4-3-17-33-24)22-13-15-23(16-14-22)32-26(29)21-11-7-19(2)8-12-21/h3-17H,1-2H3 |
Clé InChI |
RFEGZTLNKHDAQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CS4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)



![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-cyclododecylamine](/img/structure/B284843.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
